

Application Notes and Protocols: Synergistic Effects of Flufenoxadiazam with Triazole Fungicides

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Compound of Interest

Compound Name: *Flufenoxadiazam*

Cat. No.: *B15563892*

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Introduction

Flufenoxadiazam, a novel fungicide developed by BASF, represents a significant advancement in crop protection.^{[1][2]} It is the first fungicide in the agricultural industry to act as a histone deacetylase (HDAC) inhibitor.^{[1][3][4]} This unique mode of action provides a new tool for managing fungal pathogens, particularly in the face of growing resistance to existing fungicide classes.^[2] Triazole fungicides are a widely used group of systemic fungicides that act by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.^{[5][6][7]}

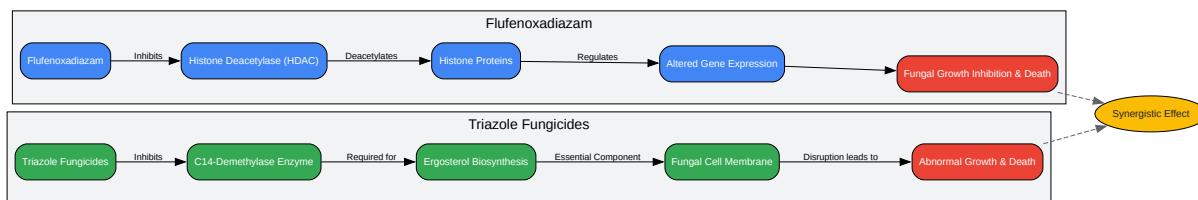
The combination of fungicides with different modes of action is a key strategy for enhancing disease control, managing resistance, and prolonging the effectiveness of individual active ingredients.^{[7][8]} This document provides detailed application notes and protocols on the synergistic effects observed when **Flufenoxadiazam** is combined with triazole fungicides, offering a valuable resource for researchers in the field of crop protection and drug development.

Modes of Action

Understanding the distinct mechanisms of action for each fungicide is fundamental to appreciating their synergistic potential.

- **Flufenoxadiazam:** As an oxadiazole-type fungicide, **Flufenoxadiazam**'s chemical name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.[1] Its novel mode of action involves the inhibition of histone deacetylase (HDAC).[1][9] HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, **Flufenoxadiazam** alters gene expression in the fungus, leading to growth inhibition and death.[1][10] This mechanism is distinct from other commercial fungicides, reducing the likelihood of cross-resistance.[1][2]
- **Triazole Fungicides:** This class of fungicides targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Triazoles specifically inhibit the enzyme C14-demethylase, which is involved in the sterol production pathway.[5][7] The disruption of ergosterol production leads to abnormal fungal growth, dysfunctional cell membranes, and ultimately, cell death.[5][11] Triazoles are systemic, meaning they can be absorbed and moved within the plant tissues, providing both protective and curative activity.[5][12]

The combination of these two fungicide classes targets two separate and vital fungal processes: gene regulation and cell membrane integrity. This dual attack can lead to enhanced efficacy, or synergism.



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Caption: Dual-target mechanism of **Flufenoxadiazam** and Triazole fungicides.

Quantitative Data on Synergistic Effects

Research has demonstrated a significant synergistic effect when **Flufenoxadiazam** is combined with specific triazole fungicides against key plant pathogens like wheat leaf rust (*Puccinia triticina*). A Chinese patent application (CN116584492A) provides quantitative data on these interactions. The synergy is evaluated using the co-toxicity coefficient method, where a coefficient greater than 120 indicates a synergistic effect.

The tables below summarize the efficacy (EC_{50}) of the individual compounds and their mixtures at various ratios.

Table 1: Synergistic Effect of **Flufenoxadiazam** and Epoxiconazole on Wheat Leaf Rust[9]

Active Ingredient(s)	Mass Ratio (A:B)	EC ₅₀ (mg/L)	Co-toxicity Coefficient
Flufenoxadiazam (A)	-	0.3913	-
Epoxiconazole (B)	-	0.1845	-
Mixture	1:10	0.1589	134.739
Mixture	1:5	0.1327	161.417
Mixture	1:2	0.1063	187.676
Mixture	1:1	0.0968	194.844
Mixture	2:1	0.1152	167.971
Mixture	5:1	0.1622	143.342
Mixture	10:1	0.2078	133.542
Mixture	20:1	0.2741	120.868

Note: The most significant synergistic effect was observed at a 1:1 mass ratio.

Table 2: Synergistic Effect of **Flufenoxadiazam** and Ipfentrifluconazole on Wheat Leaf Rust[9]

Active Ingredient(s)	Mass Ratio (A:B)	EC ₅₀ (mg/L)	Co-toxicity Coefficient
Flufenoxadiazam (A)	-	0.3913	-
Ipfentrifluconazole (B)	-	0.1042	-
Mixture	1:25	0.0913	123.440
Mixture	1:10	0.0765	148.629
Mixture	1:5	0.0631	171.158
Mixture	1:1	0.0559	182.828
Mixture	3:1	0.0617	197.528
Mixture	5:1	0.0742	185.849
Mixture	10:1	0.0998	167.234
Mixture	40:1	0.2311	122.025

Note: The most significant synergistic effect was observed at a 3:1 mass ratio.

Experimental Protocols

This section provides a detailed protocol for an in vitro fungicide synergy assay based on the methodologies implied in the cited patent.

Protocol 1: In Vitro Assessment of Fungicide Synergy using the Checkerboard Method

Objective: To determine the synergistic, additive, or antagonistic effects of combining **Flufenoxadiazam** with a triazole fungicide against a target fungal pathogen.

Materials:

- Target fungal pathogen (e.g., *Puccinia triticina* uredospores)
- **Flufenoxadiazam** (technical grade, e.g., 90%)[9]
- Triazole fungicide (e.g., Epoxiconazole, technical grade)

- Appropriate solvent (e.g., acetone or DMSO)
- Surfactant (e.g., Tween-80)
- Sterile distilled water
- 96-well microtiter plates
- Culture medium (e.g., Potato Dextrose Agar or Broth)
- Spectrophotometer or plate reader
- Incubator
- Wheat seedlings (for rust spore germination)

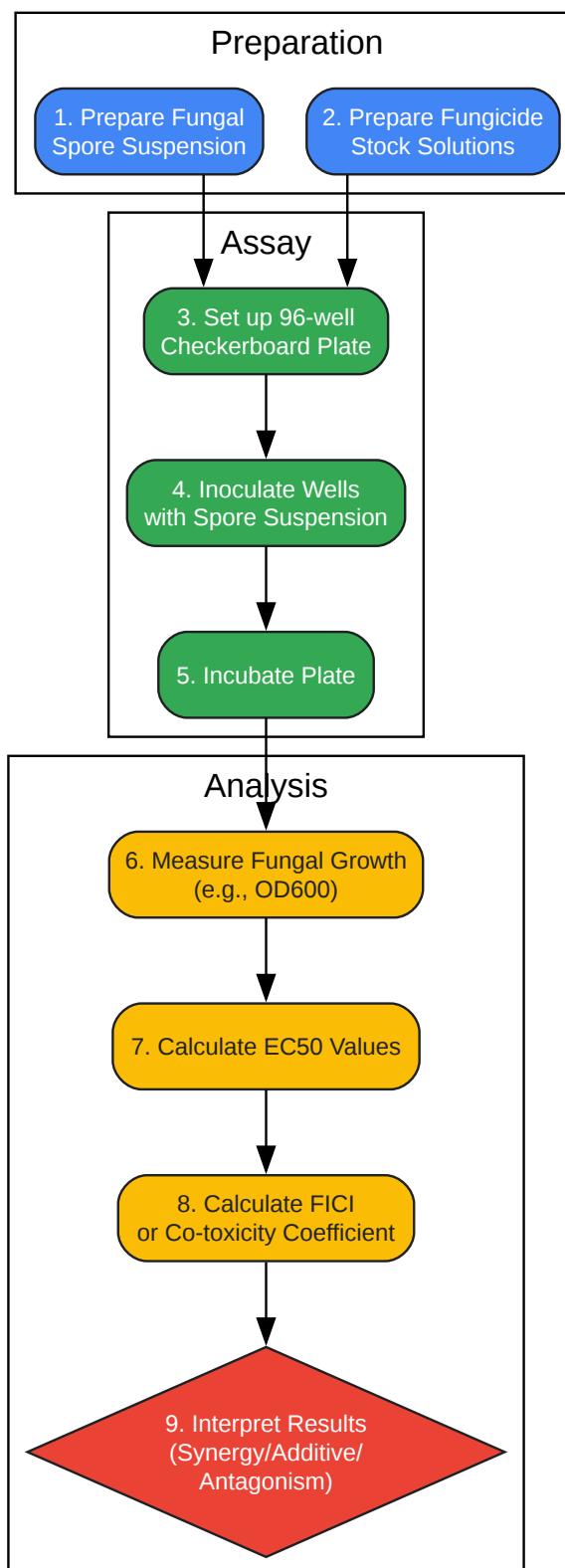
Procedure:

- Pathogen Preparation:
 - Cultivate the fungal pathogen under optimal conditions to obtain a sufficient quantity of spores or mycelial fragments.
 - For rusts, collect fresh uredospores from infected wheat seedlings.
 - Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween-80) to a standardized concentration (e.g., 1×10^6 spores/mL).
- Stock Solution Preparation:
 - Accurately weigh and dissolve the technical grade **Flufenoxadiazam** and the triazole fungicide in a minimal amount of solvent to create high-concentration stock solutions (e.g., 10,000 mg/L).
 - Prepare a series of working solutions by performing serial dilutions of the stock solutions with sterile distilled water.
- Checkerboard Assay Setup:

- In a 96-well plate, create a two-dimensional gradient of the two fungicides.
- Along the x-axis, add increasing concentrations of **Flufenoxadiazam** (Drug A).
- Along the y-axis, add increasing concentrations of the triazole fungicide (Drug B).
- The plate should include wells with each drug alone (in a range of concentrations), wells with combinations of both drugs, and control wells (no fungicides).
- To each well, add a standardized volume of the fungal spore suspension.
- The final volume in each well should be consistent (e.g., 200 µL).

- Incubation:
 - Seal the plates to prevent evaporation and incubate under conditions optimal for the growth of the target pathogen (e.g., specific temperature, light, and humidity). The incubation period will vary depending on the pathogen's growth rate.
- Data Collection and Analysis:
 - After the incubation period, assess fungal growth. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
 - Calculate the percentage of growth inhibition for each concentration and combination relative to the control wells.
 - Determine the EC₅₀ (the concentration that inhibits 50% of fungal growth) for each fungicide alone and for the mixtures.
 - Calculate the co-toxicity coefficient or the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
 - FICI Calculation: $FICI = (\text{EC}_{50} \text{ of Drug A in combination} / \text{EC}_{50} \text{ of Drug A alone}) + (\text{EC}_{50} \text{ of Drug B in combination} / \text{EC}_{50} \text{ of Drug B alone})$.
 - Interpretation:

- FICI \leq 0.5: Synergy
- 0.5 < FICI \leq 4.0: Additive effect
- FICI > 4.0: Antagonism



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Caption: Workflow for the in vitro fungicide synergy checkerboard assay.

Application Notes for Researchers

- Resistance Management: The combination of **Flufenoxadiazam** and triazoles is a promising strategy to delay the development of fungicide resistance.[8][9] The use of multiple modes of action makes it more difficult for fungal populations to develop resistance to both active ingredients simultaneously.[7]
- Broad-Spectrum Control: While **Flufenoxadiazam** shows excellent efficacy against devastating diseases like Asian soybean rust (*Phakopsora pachyrhizi*) and various rusts on cereals[2][9][13], combining it with broad-spectrum triazoles can enhance control over a wider range of pathogens.
- Dose Reduction: Synergistic combinations may allow for reduced application rates of individual fungicides while maintaining or even improving disease control. This can lead to lower environmental impact and reduced costs.
- Application Timing: Triazoles can be applied preventively or as early-infection treatments.[5][7] The optimal timing for applying a **Flufenoxadiazam**-triazole mixture would likely be as a preventative measure or at the very early stages of disease development to maximize the synergistic effect.
- Future Research: Further studies are needed to evaluate the synergistic effects of **Flufenoxadiazam** with a broader range of triazole fungicides against various plant pathogens in both laboratory and field conditions. Investigating the molecular basis of the observed synergy could also provide valuable insights for the development of future fungicide combinations.

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